molecular formula C55H76N16O15 B10852576 pGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2

pGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2

Cat. No.: B10852576
M. Wt: 1201.3 g/mol
InChI Key: HLUQDWRHBPWVNT-LVHVEONVSA-N
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Description

The compound PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide, also known as a gonadotropin-releasing hormone agonist. This compound is used in various medical applications, particularly in the treatment of hormone-dependent diseases. It stimulates the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized, particularly at the tryptophan and tyrosine residues.

    Reduction: Reduction reactions can occur at the disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

    Substitution: Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents like carbodiimides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in regulating reproductive hormones.

    Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of new peptide-based therapeutics.

Mechanism of Action

The compound exerts its effects by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which in turn regulate the production of sex hormones such as testosterone and estrogen. The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are primarily related to hormone signaling .

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: Another gonadotropin-releasing hormone agonist with a similar structure.

    Leuprolide: A synthetic nonapeptide that also acts as a gonadotropin-releasing hormone agonist.

    Goserelin: A synthetic decapeptide used in the treatment of hormone-dependent cancers.

Uniqueness

PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 is unique due to its specific sequence and the presence of D-tyrosine, which enhances its stability and potency compared to other similar compounds .

Properties

Molecular Formula

C55H76N16O15

Molecular Weight

1201.3 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H76N16O15/c1-29(2)19-38(49(81)66-37(9-5-17-60-55(57)58)54(86)71-18-6-10-43(71)53(85)63-26-46(77)78)65-44(74)25-62-48(80)39(20-30-11-13-33(73)14-12-30)68-52(84)42(27-72)70-50(82)40(21-31-23-61-36-8-4-3-7-34(31)36)69-51(83)41(22-32-24-59-28-64-32)67-47(79)35(56)15-16-45(75)76/h3-4,7-8,11-14,23-24,28-29,35,37-43,61,72-73H,5-6,9-10,15-22,25-27,56H2,1-2H3,(H,59,64)(H,62,80)(H,63,85)(H,65,74)(H,66,81)(H,67,79)(H,68,84)(H,69,83)(H,70,82)(H,75,76)(H,77,78)(H4,57,58,60)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

HLUQDWRHBPWVNT-LVHVEONVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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